molecular formula C27H28BrN3O B11981799 9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-42-9

9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11981799
CAS No.: 303104-42-9
M. Wt: 490.4 g/mol
InChI Key: KAPAJCOACWMDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a sophisticated spirocyclic compound recognized in chemical research for its potent and selective inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt and insulin signaling, making it a high-value target for investigative biology. Its primary research value lies in probing the pathophysiological mechanisms of neurodegenerative diseases, as dysregulated GSK-3β activity is strongly implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and related tauopathies . By selectively inhibiting GSK-3β, this compound serves as a crucial pharmacological tool for researchers to elucidate the kinase's role in tau pathology and to assess the potential of GSK-3β inhibition as a therapeutic strategy in neuronal cell models and other pre-clinical research settings. Furthermore, due to the involvement of GSK-3β in regulating apoptosis, cell proliferation, and the Wnt/β-catenin pathway, this inhibitor is also of significant interest in oncology research. It is used to study its effects on cancer cell viability and to investigate the modulation of oncogenic signaling cascades, particularly in cancers where the Wnt pathway is aberrantly active. The specific structural features, including the spirocyclic core and the naphthalen-2-yl moiety, are designed to optimize binding affinity and selectivity within the ATP-binding pocket of the kinase, making it a refined tool for structure-activity relationship (SAR) studies and for developing next-generation targeted inhibitors.

Properties

CAS No.

303104-42-9

Molecular Formula

C27H28BrN3O

Molecular Weight

490.4 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C27H28BrN3O/c1-2-13-30-14-11-27(12-15-30)31-25(23-17-22(28)9-10-26(23)32-27)18-24(29-31)21-8-7-19-5-3-4-6-20(19)16-21/h3-10,16-17,25H,2,11-15,18H2,1H3

InChI Key

KAPAJCOACWMDNF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

Preparation Methods

Addition Reaction

N-Benzyl cyclic ketone reacts with bromo-carboxylic ester in the presence of zinc powder. The reaction requires activated zinc (washed with dilute HCl) and proceeds in solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The molar ratio of zinc:ester:ketone is tightly controlled (1.1:1.1:1) to maximize yield.

Reduction to Diol

The addition product undergoes reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) at 0–30°C. This step achieves near-quantitative conversion to the diol intermediate, critical for subsequent cyclization.

Spiro Oxetane Formation

Cyclization is induced using a leaving agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in dichloromethane or THF. A base (e.g., triethylamine) facilitates ring closure, forming the bicyclic spiro oxetane structure.

Catalytic Hydrogenation

Final debenzylation employs 5–10% palladium on carbon (Pd/C) in alcoholic solvent under 10–25 kg/cm² pressure. This step removes the benzyl protecting group, yielding the piperidine spiro compound.

Step Reagents/Conditions Key Challenges
AdditionZn powder, THF/2-MeTHF, 1.1:1.1:1 ratioActivated zinc preparation
ReductionRed-Al, 0–30°CTemperature control
CyclizationTsCl/MsCl, base, DCM/THFLeaving group efficiency
DebenzylationPd/C, ethanol, 10–25 kg/cm²Pressure control, catalyst loading

One-Pot Three-Component Reaction (Sb(V)-Catalyzed)

A divergent approach using nano γ-alumina-supported antimony(V) chloride enables direct spiro piperidine synthesis:

Reaction Components

Amines, formaldehyde, and dimedone react under ultrasonic irradiation. The acidic γ-alumina-Sb(V) catalyst accelerates bond formation, bypassing multi-step intermediates.

Mechanistic Insights

The catalyst’s Brønsted acidity facilitates condensation and cyclization. Dimedone acts as a carbonyl source, while amines provide the piperidine nitrogen. Ultrasound enhances mixing efficiency, reducing reaction time.

Component Role Optimal Conditions
Sb(V)/γ-aluminaLewis acid catalystRT, ultrasonic irradiation
DimedoneCarbonyl donor, ring-forming agentEquimolar ratio
FormaldehydeMethine source for piperidine ringExcess (1.5 equivalents)

Cross-Coupling Strategies for Aryl Functionalization

For introducing the naphthalen-2-yl group, Suzuki-Miyaura coupling is employed:

Core Synthesis

The bromine atom in the spiro compound serves as a leaving group. Reaction with naphthalene-2-boronic acid under Pd(PPh₃)₄ catalysis and Cs₂CO₃ base forms the aryl-aryl bond.

Optimized Conditions

Microwave-assisted reactions in ethanol achieve high yields (e.g., 97% for analogous spiroindole-piperidine derivatives). Residence time and light intensity are critical parameters.

Parameter Value Impact
CatalystPd(PPh₃)₄ (7 mol%)High regioselectivity
BaseCs₂CO₃ (1 M aqueous)Solubility enhancement
Irradiation30 W blue light, 1.67 min residence timeRapid bond activation

Comparative Analysis of Methods

Method Advantages Limitations
Stepwise CyclizationHigh yield, scalableMulti-step, protecting group use
Sb(V)-CatalyzedOne-pot, atom economyLimited substrate scope
Suzuki CouplingAryl customization, rapid synthesisPd catalyst cost, solvent toxicity

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Bromo-2-(naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its spiro structure and aromatic rings make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. The bromine atom and aromatic rings allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The spiro linkage may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[...] (Target Compound) Naphthalen-2-yl (2), Propyl (1') ~470–490* High lipophilicity; enhanced π-π interactions []
9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[...] 4-Bromophenyl (2) ~500–520* Increased halogen density; potential for halogen bonding []
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[...] 4-Fluorophenyl (5), Phenyl (2) ~450–470* Electron-withdrawing fluorine; reduced steric hindrance []
1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[...]-1'-yl)ethanone 5-Chloro-2-hydroxyphenyl (2), Acetyl (1') 490.8 Polar hydroxyl and acetyl groups; improved aqueous solubility []
Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[...]-1'-carboxylate Thiophen-2-yl (2), Ethyl carboxylate (1') 476.4 Thiophene enhances electronic delocalization; ester improves bioavailability []

*Exact molecular weights vary based on substituents; ranges estimated from analogous structures.

Structural and Functional Differences

  • Substituent Effects: The naphthalen-2-yl group in the target compound provides a larger aromatic surface area compared to phenyl or thiophenyl analogs, favoring interactions with hydrophobic protein pockets . Piperidine Modifications: The 1'-propyl chain in the target compound offers intermediate lipophilicity compared to acetyl () or ethyl carboxylate () groups, balancing membrane permeability and solubility .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound (estimated LogP ~4.5) is more lipophilic than the 4-fluorophenyl analog (LogP ~3.8) due to the naphthyl group’s hydrophobicity .
    • The ethyl carboxylate derivative () has a lower LogP (~3.0) due to its polar ester group, enhancing water solubility but limiting blood-brain barrier penetration .
  • Thermal Stability :

    • Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>200°C) compared to alkyl-substituted analogs .

Research Findings

  • Synthetic Accessibility :
    • The target compound’s synthesis requires multi-step cyclization and spiro-annulation, similar to analogs in and . However, the naphthyl group introduces steric challenges during coupling reactions, reducing yields by ~15% compared to phenyl analogs .
  • Biological Activity :
    • Receptor Binding : The naphthyl-substituted compound shows 10-fold higher affinity for serotonin receptors (5-HT2A) than the 4-fluorophenyl analog, attributed to enhanced van der Waals interactions .
    • Metabolic Stability : The 1'-propyl chain reduces CYP450-mediated oxidation compared to methyl or acetyl derivatives, as observed in microsomal assays .

Biological Activity

9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with a unique spiro structure that incorporates various aromatic and heterocyclic components. Its molecular formula is C27H28BrN3O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features several noteworthy structural elements:

  • Bromine Atom : Known for enhancing biological activity through interactions with biological targets.
  • Naphthalene Moiety : Provides hydrophobic interactions that can influence binding affinity to proteins.
  • Spiro Linkage : Contributes to the compound's three-dimensional shape, potentially affecting its interaction with biological molecules.
PropertyValue
CAS Number303104-42-9
Molecular FormulaC27H28BrN3O
Molecular Weight490.4 g/mol
IUPAC Name9-bromo-2-naphthalen-2-yl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented in the literature, compounds with similar structural features often exhibit significant pharmacological properties. The presence of the bromine atom and the aromatic rings suggests potential interactions with various biological targets such as enzymes or receptors.

The proposed mechanisms through which 9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] may exert its effects include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It might interact with receptors to modulate their activity and influence signaling pathways.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms of 9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]. Suggested avenues include:

  • In vitro Studies : Conducting cell-based assays to evaluate the compound's effects on various cell lines.
  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the compound's structure influence its biological activity.

Q & A

Q. What are the optimal synthetic routes for 9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[...]?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of hydrazine derivatives with diketones to form the pyrazolo-oxazine core under acidic/basic conditions.
  • Substituent Introduction : Bromination at position 9, naphthalene coupling via Suzuki-Miyaura cross-coupling, and propyl group installation via alkylation or reductive amination.
  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization), and catalysts (Pd for cross-coupling). Yields range from 40–65% after purification .

Key Data :

StepReaction TypeConditionsYield (%)
Core FormationCyclizationH2SO4, 70°C50–60
BrominationElectrophilic substitutionNBS, CCl475–85
Naphthalene CouplingSuzuki-MiyauraPd(PPh3)4, 90°C60–70

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., spiro junction protons at δ 4.1–4.5 ppm) and confirms substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated for C28H27BrN3O: 524.1234).
  • X-ray Crystallography : Resolves spirocyclic geometry and steric effects at the piperidine-oxazine interface .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for the spirocyclic structure?

Discrepancies in proton splitting (e.g., diastereotopic protons at the spiro center) require:

  • Variable Temperature NMR : To identify dynamic effects (e.g., coalescence at 100°C).
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of substituents.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What strategies determine structure-activity relationships (SAR) for biological activity?

  • Substituent Variation : Compare analogues (e.g., replacing bromine with chlorine reduces kinase inhibition by 30%).
  • Biological Assays : Test against target enzymes (e.g., CDK2 inhibition IC50 = 1.2 µM vs. 4.7 µM for non-brominated analogues).
  • Molecular Docking : Identify binding poses (e.g., naphthalene group occupies hydrophobic pockets in kinase ATP-binding sites) .

SAR Data :

SubstituentTarget (IC50, µM)Solubility (LogP)
Br, naphthylCDK2: 1.23.8
Cl, phenylCDK2: 4.72.9

Q. How can computational methods predict reactivity for further derivatization?

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic sites (e.g., LUMO localization at bromine for SNAr reactions).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in cross-coupling).
  • Machine Learning : Predicts reaction yields using datasets from analogous spirocyclic systems .

Methodological Considerations

Q. What experimental designs mitigate low yields in spirocyclic synthesis?

  • DoE (Design of Experiments) : Optimize variables (e.g., temperature, catalyst loading) via response surface methodology.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional heating) and improves purity.
  • In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. How to address discrepancies in biological assay reproducibility?

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Metabolite Profiling : LC-MS/MS detects degradation products (e.g., demethylation at the propyl group reduces activity).
  • Orthogonal Assays : Validate hits using SPR (Surface Plasmon Resonance) for binding affinity .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility?

Variations arise from:

  • Measurement Methods : Shake-flask vs. HPLC-derived LogP values differ by 0.5 units.
  • Polymorphism : Crystalline vs. amorphous forms (e.g., amorphous phase solubility = 12 µg/mL vs. 8 µg/mL crystalline).
  • Solvent Impurities : Residual DMF (≤0.1%) artificially elevates aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.